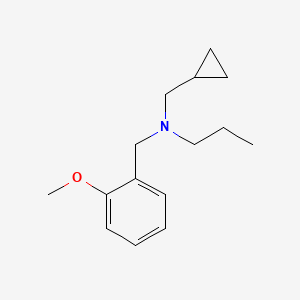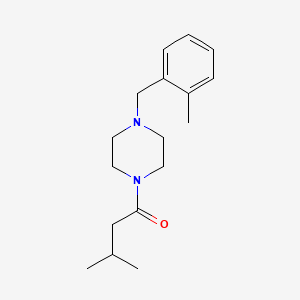
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IMD-0354 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mécanisme D'action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and releasing NF-κB for translocation to the nucleus. By inhibiting the IKK complex, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can reduce inflammation and improve survival rates in animal models of sepsis, colitis, and arthritis. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its selectivity for the NF-κB pathway, which allows for more precise modulation of cellular processes. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. One area of interest is its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide and its downstream effects on cellular processes. Finally, the development of more water-soluble analogs of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide could improve its utility in experimental setups.
Méthodes De Synthèse
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide involves several steps, starting from 3-methyl-2-nitrobenzoic acid, which is converted into 3-methyl-2-nitrobenzoyl chloride. The latter is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate product, 5-(3-methyl-2-nitrobenzoyl)-1,3,4-thiadiazole-2-thiol. Finally, this intermediate is reacted with isopropylamine to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in regulating the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. By inhibiting the NF-κB pathway, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
3-methyl-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMSTATSAGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)





![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)

